6-(Methoxymethoxy)indan-5-amine
Description
6-(Methoxymethoxy)indan-5-amine is a synthetic aminoindane derivative characterized by a bicyclic indan core structure. Its molecular formula is C${11}$H${15}$NO$3$, with a methoxymethoxy (-OCH$2$OCH$3$) substituent at position 6 and an amine (-NH$2$) group at position 5 of the indan ring.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
6-(methoxymethoxy)-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-7-14-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4,7,12H2,1H3 |
InChI Key |
SSXWMLOMZAHZAA-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C2CCCC2=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and pharmacological differences between 6-(Methoxymethoxy)indan-5-amine and related compounds:
Key Structural Differences
- Core Ring: this compound and its aminoindane analogs (e.g., 5-MeO-AI, MDMAI) share a bicyclic indan scaffold, whereas MMDA-2 and indole derivatives (e.g., 6-Methoxy-1H-indol-4-amine) feature benzodioxol or indole cores, respectively .
- Substituent Positions : The methoxymethoxy group at position 6 in the target compound distinguishes it from 5-MeO-AI (methoxy at position 5) and MDMAI (methylenedioxy at positions 5,6). This substituent may enhance metabolic stability compared to simple methoxy groups .
Pharmacological Implications
- Aminoindanes: Aminoindanes like MDMAI and 5-MeO-AI exhibit reduced neurotoxicity compared to amphetamines while retaining affinity for monoamine transporters. The methoxymethoxy group in this compound could further modulate receptor selectivity .
- Benzodioxol and Indole Derivatives : MMDA-2 and indole-based compounds primarily target serotonin receptors, suggesting that the target compound may share similar mechanisms but with altered potency due to structural differences .
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